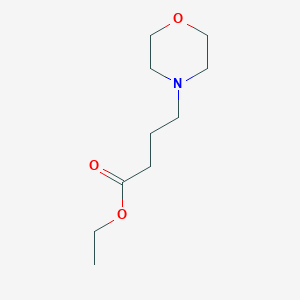
ethyl 4-morpholinobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 4-morpholinobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a morpholine ring attached to a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ethyl 4-morpholinobutanoate can be synthesized through a multi-step process involving the reaction of morpholine with butanoic acid derivatives. One common method involves the esterification of 4-(morpholin-4-yl)butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-(morpholin-4-YL)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation and crystallization, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 4-morpholinobutanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the morpholine ring under basic conditions.
Major Products Formed
Oxidation: 4-(morpholin-4-yl)butanoic acid.
Reduction: 4-(morpholin-4-yl)butanol.
Substitution: Various substituted morpholine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ethyl 4-morpholinobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mecanismo De Acción
The mechanism of action of ethyl 4-(morpholin-4-YL)butanoate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active morpholine derivative, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
ethyl 4-morpholinobutanoate can be compared with other similar compounds, such as:
Methyl 4-(morpholin-4-yl)butanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-(piperidin-4-yl)butanoate: Contains a piperidine ring instead of a morpholine ring.
Ethyl 4-(thiomorpholin-4-yl)butanoate: Contains a thiomorpholine ring, where the oxygen atom in morpholine is replaced by sulfur.
The uniqueness of ethyl 4-(morpholin-4-YL)butanoate lies in its specific morpholine ring structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
88217-57-6 |
|---|---|
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
ethyl 4-morpholin-4-ylbutanoate |
InChI |
InChI=1S/C10H19NO3/c1-2-14-10(12)4-3-5-11-6-8-13-9-7-11/h2-9H2,1H3 |
Clave InChI |
UTMWNSLNGASJOH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCN1CCOCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













